Glyceryl tritricosanoate

Description

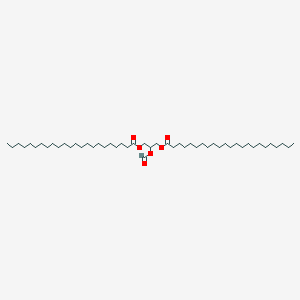

Glyceryl tritricosanoate (systematic name: 1,2,3-Tritricosanoylglycerol) is a triacylglycerol (TAG) in which all three hydroxyl groups of glycerol are esterified with tricosanoic acid (C23:0), a saturated long-chain fatty acid. Its molecular formula is C₇₂H₁₄₀O₆, and it is recognized as a United States Pharmacopeia (USP) Reference Standard (Product ID: 1696153), indicating its use in pharmaceutical quality control and research . Structurally, the compound’s long hydrocarbon chains confer high hydrophobicity, making it suitable for applications requiring lipid stability and slow degradation.

Properties

IUPAC Name |

(2-formyloxy-3-tricosanoyloxypropyl) tricosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H96O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-49(52)54-45-48(56-47-51)46-55-50(53)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-48H,3-46H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFURWIKEOKTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

793.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl tritricosanoate can be synthesized through the esterification of glycerol with tricosanoic acid. The reaction typically involves heating glycerol and tricosanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process. The reaction can be represented as follows:

Glycerol+3Tricosanoic Acid→Glyceryl Tritricosanoate+3Water

Industrial Production Methods

In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is typically carried out in a batch reactor with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Glyceryl tritricosanoate can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of peroxides and other oxidative degradation products.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and tricosanoic acid.

Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of different esters and glycerol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Transesterification: Methanol or ethanol in the presence of a base catalyst such as sodium methoxide.

Major Products Formed

Oxidation: Peroxides and other oxidative degradation products.

Hydrolysis: Glycerol and tricosanoic acid.

Transesterification: Methyl or ethyl esters of tricosanoic acid and glycerol.

Scientific Research Applications

Glyceryl tritricosanoate has several applications in scientific research:

Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: Employed in the formulation of cosmetics and personal care products as an emollient and thickening agent.

Mechanism of Action

The mechanism by which glyceryl tritricosanoate exerts its effects is primarily through its interaction with lipid membranes. As a triglyceride, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where this compound can enhance the absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Table 1: Structural Properties of Selected Triacylglycerols

| Compound | Formula | Molecular Weight (g/mol) | Fatty Acid Chain (Carbon Length) | Saturation |

|---|---|---|---|---|

| This compound | C₇₂H₁₄₀O₆ | ~1053.9* | C23:0 (tricosanoic acid) | Saturated |

| Glyceryl tristearate | C₅₇H₁₁₀O₆ | 891.5 | C18:0 (stearic acid) | Saturated |

| Glyceryl trioleate | C₅₇H₁₀₄O₆ | 885.4 | C18:1 (oleic acid) | Unsaturated |

| Glyceryl triacetate | C₉H₁₄O₆ | 218.2 | C2:0 (acetic acid) | Saturated |

| Glyceryl tridecanoate | C₃₃H₆₂O₆ | 554.8 | C10:0 (capric acid) | Saturated |

*Calculated based on formula C₇₂H₁₄₀O₆.

Key Observations :

- Chain Length: this compound has the longest fatty acid chains (C23) among the listed TAGs, resulting in a higher molecular weight and melting point compared to shorter-chain analogs like glyceryl tristearate (C18) or glyceryl triacetate (C2) .

- Saturation: Saturated TAGs (e.g., tritricosanoate, tristearate) exhibit higher thermal stability and solid-state persistence at room temperature, while unsaturated analogs (e.g., trioleate) remain liquid due to kinked acyl chains .

Physical and Functional Properties

Table 2: Functional Comparisons

*Estimated based on chain length trends; †Assumed similar to tristearate due to structural analogy .

Key Findings :

- Thermal Behavior: Longer saturated chains (e.g., tritricosanoate, tristearate) require higher melting points, making them suitable for solid formulations. In contrast, glyceryl triacetate’s short chains enable low-temperature stability .

- Solubility : Increasing chain length reduces water solubility, enhancing compatibility with lipid-based drug delivery systems .

Biological Activity

Glyceryl tritricosanoate, also known as tritricosanoin, is a triacylglycerol composed of glycerol esterified with three tricosanoic acid (C23:0) chains. This compound is of interest in various fields, including lipid metabolism, pharmacology, and biochemistry due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

This compound has the following chemical structure:

This structure indicates that it is a highly hydrophobic molecule, which influences its solubility and interaction with biological membranes. The presence of long-chain fatty acids like tricosanoic acid contributes to the compound's stability and potential utility in various applications.

Lipid Metabolism

This compound plays a significant role in lipid metabolism. As a triacylglycerol, it serves as an energy storage molecule and is involved in the regulation of metabolic pathways. Studies indicate that triacylglycerols like this compound can influence lipid droplet formation and mobilization, impacting overall energy homeostasis within cells .

Cell Membrane Interaction

Due to its amphiphilic nature, this compound can incorporate into cell membranes, affecting membrane fluidity and permeability. This property can modulate the activity of membrane-bound proteins and receptors, potentially influencing cellular signaling pathways. Research has demonstrated that long-chain fatty acids can alter the behavior of membrane proteins involved in signal transduction .

Case Studies

- Metabolic Studies : In a study examining lipid metabolism in C. elegans, this compound was found to affect fat storage and mobilization. It was observed that organisms fed with diets enriched in triacylglycerols exhibited altered lipid profiles, suggesting a direct impact on metabolic pathways .

- Cellular Uptake : A study focused on the cellular uptake of various glycerolipids highlighted that this compound could be efficiently absorbed by adipocytes, leading to increased lipid accumulation. This finding underscores its potential role in obesity-related studies .

- Pharmacological Applications : Preliminary research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have shown that it can modulate cytokine production in immune cells, suggesting a potential therapeutic application in managing inflammatory diseases .

Comparative Analysis of Triacylglycerols

The following table summarizes the properties and biological activities of selected triacylglycerols, including this compound:

| Compound | Fatty Acid Composition | Biological Activity |

|---|---|---|

| This compound | C23:0 (tricosanoic) | Energy storage, membrane interaction, anti-inflammatory |

| Glyceryl Trilinolenate | C18:3 (α-linolenic) | Anti-inflammatory, cardioprotective |

| Glyceryl Triundecanoate | C11:0 (undecanoic) | Antimicrobial properties |

Q & A

Q. How can systematic reviews improve the rigor of this compound research?

Q. What are best practices for validating this compound’s purity in compliance with USP standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.